molecular formula C7H6ClFO B7961117 5-Chloro-2-fluoro-3-methylphenol

5-Chloro-2-fluoro-3-methylphenol

Cat. No.: B7961117
M. Wt: 160.57 g/mol
InChI Key: WSHDNRRLAUNUEL-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-methylphenol can be achieved through several methods. One common approach involves the halogenation of 3-methylphenol (m-cresol) using chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure selective substitution at the desired positions on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or alter the oxidation state of the phenol group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

5-Chloro-2-fluoro-3-methylphenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies investigating the effects of halogenated phenols on biological systems, including their antimicrobial and antifungal properties.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-3-methylphenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-3-methylphenol
  • 5-Chloro-2-methylphenol
  • 2-Fluoro-5-methylphenol

Comparison

Compared to similar compounds, 5-Chloro-2-fluoro-3-methylphenol is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and solubility, which can influence its behavior in various applications. For example, the presence of both chlorine and fluorine atoms can enhance its antimicrobial activity compared to compounds with only one halogen substituent.

Properties

IUPAC Name

5-chloro-2-fluoro-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHDNRRLAUNUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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